2,2'-Azobis(2,4-dimethylvaleronitrile)

Catalog No.
S579433
CAS No.
4419-11-8
M.F
C14H24N4
M. Wt
248.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Azobis(2,4-dimethylvaleronitrile)

CAS Number

4419-11-8

Product Name

2,2'-Azobis(2,4-dimethylvaleronitrile)

IUPAC Name

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

InChI

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3

InChI Key

WYGWHHGCAGTUCH-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N

Synonyms

ADVN;AMVN;2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE);2,2’-azobis(2,4-dimethyl-Pentanenitrile;2,2’-azobis(2,4-dlmethylvaleronitrile);2,2’-azobis[2,4-dimethyl-pentanenitril;2,2’-azobisisoheptonitrile;ABVN

Canonical SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N

2,2'-Azobis(2,4-dimethylvaleronitrile) is a chemical compound with the molecular formula C₁₄H₂₄N₄ and a molecular weight of 248.37 g/mol. It appears as an odorless white solid and is known for its role as a free radical initiator in various polymerization processes. This compound is often utilized in the production of polyvinyl chloride and polyacrylonitrile, among other materials. Its melting point ranges from 45 to 70 °C, and it is slightly soluble in organic solvents like chloroform and methanol but insoluble in water .

ABVN does not directly participate in biological systems. Its mechanism of action lies in its ability to initiate free radical polymerization. The cyanoisopropyl radicals generated from ABNV abstract a hydrogen atom from a monomer molecule, creating a new radical species that can then propagate the polymerization chain by reacting with additional monomer units [].

ABVN is classified as a hazardous material due to several factors [, ]:

  • Toxicity: ABVN is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation and may be toxic to aquatic life [].
  • Flammability: ABVN can decompose upon heating, posing a fire hazard [].
  • Reactivity: ABVN can react exothermically (with heat release) with strong oxidizing agents [].

Free Radical Initiator:

2,2'-Azobis(2,4-dimethylvaleronitrile) (ADMVN) finds application in scientific research primarily as a free radical initiator. It decomposes upon heating or exposure to light, generating two cyanoisopropyl radicals (). These radicals can initiate various polymerization reactions, making ADMVN a valuable tool in polymer synthesis. For instance, research has utilized ADMVN for the polymerization of styrene, methyl methacrylate, and acrylonitrile, leading to the development of new materials with diverse properties ().

Investigating Material Properties:

Furthermore, researchers employ ADMVN to investigate the thermal and mechanical properties of polymers. By incorporating ADMVN into a polymer matrix and monitoring its decomposition behavior, scientists can gain insights into the polymer's degradation mechanisms and overall stability. This information is crucial for designing polymers with desired functionalities and performance characteristics ().

Other Research Applications:

Beyond its primary uses, ADMVN has found application in other areas of scientific research, including:

  • Studying the kinetics and mechanisms of various chemical reactions: Due to its well-defined decomposition behavior, ADMVN serves as a reliable initiator for studying reaction rates and mechanisms in various chemical systems ().
  • Investigating the effects of free radicals on biological systems: Researchers have employed ADMVN to generate free radicals in controlled environments, allowing them to study the impacts of these reactive species on biological processes such as lipid peroxidation and enzyme activity ().

As a free radical initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) undergoes thermal decomposition to generate free radicals, which can initiate polymerization reactions. The typical reaction mechanism involves the breaking of the azo bond (-N=N-) under heat or UV light, leading to the formation of two radical species:

2 2 Azobis 2 4 dimethylvaleronitrile ΔFree Radicals\text{2 2 Azobis 2 4 dimethylvaleronitrile }\xrightarrow{\Delta}\text{Free Radicals}

These radicals can then react with monomers to form polymers, making this compound essential in the synthesis of various plastics and resins .

The synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) typically involves the reaction of 2,4-dimethylvaleronitrile with a suitable diazotizing agent under controlled conditions. The general synthetic route can be summarized as follows:

  • Preparation of 2,4-Dimethylvaleronitrile: This is often obtained through the alkylation of malononitrile.
  • Diazotization: The prepared nitrile undergoes diazotization to form the azo compound.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This process allows for the production of high-purity 2,2'-Azobis(2,4-dimethylvaleronitrile) suitable for industrial applications .

The primary applications of 2,2'-Azobis(2,4-dimethylvaleronitrile) include:

  • Polymerization Initiator: It is extensively used in the polymerization of acrylics and other thermoplastics.
  • Production of Polyvinyl Chloride: Acts as an effective initiator in PVC suspension polymerization.
  • Composite Materials: Utilized in creating polyacrylonitrile and polyvinyl alcohol composites.
  • Rubber and Plastic Foams: Serves as an initiator in the production of rubber and plastic foams .

Interaction studies involving 2,2'-Azobis(2,4-dimethylvaleronitrile) focus on its reactivity with various chemicals. It can form explosive mixtures when combined with strong oxidizers or reducing agents. Additionally, exposure to acids may yield toxic gases. Safety data sheets highlight the need for careful handling due to these reactive properties .

Several compounds share structural similarities with 2,2'-Azobis(2,4-dimethylvaleronitrile), including:

  • Azobisisobutyronitrile (AIBN): A widely used free radical initiator known for its stability and effectiveness at higher temperatures.
  • Azobisisobutyramidine Dihydrochloride: Another initiator used in polymer chemistry but with different solubility characteristics.
  • Di-tert-butyl Peroxide: A peroxide that serves similar purposes in initiating polymerizations but operates via a different mechanism.

Comparison Table

Compound NameMolecular FormulaInitiation MechanismSolubilityMelting Point
2,2'-Azobis(2,4-dimethylvaleronitrile)C₁₄H₂₄N₄Free RadicalSlightly soluble in organic solvents45-70 °C
Azobisisobutyronitrile (AIBN)C₈H₁₁N₅Free RadicalSoluble in organic solvents102 °C
Azobisisobutyramidine DihydrochlorideC₈H₁₃Cl₂N₅Free RadicalSoluble in water135 °C
Di-tert-butyl PeroxideC₈H₁₈O₂Free RadicalSoluble in organic solvents-20 °C

Uniqueness

The uniqueness of 2,2'-Azobis(2,4-dimethylvaleronitrile) lies in its specific structure that allows for effective low-temperature polymerization compared to other initiators like Azobisisobutyronitrile. Its ability to generate free radicals efficiently under milder conditions makes it particularly valuable for sensitive polymer systems .

Physical Description

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air.
PelletsLargeCrystals

XLogP3

4

UNII

02830LWZ4X

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (36.17%): Flammable solid [Danger Flammable solids];
H242 (83.51%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (13.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (85.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

4419-11-8

General Manufacturing Information

Adhesive manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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